molecular formula C11H15NO2 B14812320 (4-Cyclopropoxy-2-methoxyphenyl)methanamine

(4-Cyclopropoxy-2-methoxyphenyl)methanamine

Cat. No.: B14812320
M. Wt: 193.24 g/mol
InChI Key: FEPCMRHWJVDEMS-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound features a cyclopropoxy group and a methoxy group attached to a phenyl ring, with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxy-2-methoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-cyclopropoxy-2-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation reactors with appropriate catalysts can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

(4-Cyclopropoxy-2-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropoxy-2-methoxyphenyl)methanamine is unique due to the presence of both cyclopropoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to similar compounds .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(4-cyclopropyloxy-2-methoxyphenyl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-11-6-10(14-9-4-5-9)3-2-8(11)7-12/h2-3,6,9H,4-5,7,12H2,1H3

InChI Key

FEPCMRHWJVDEMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2CC2)CN

Origin of Product

United States

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